1-Ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Overview
Description
1-Ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a synthetic organic compound belonging to the quinolone class of antibiotics. It is known for its broad-spectrum antibacterial activity and is commonly used as an intermediate in the synthesis of various fluoroquinolone antibiotics, such as norfloxacin .
Mechanism of Action
Target of Action
It is known that similar compounds, such as fluoroquinolones, primarily target bacterial dna gyrase and topoisomerase iv .
Mode of Action
Fluoroquinolones, a class of compounds to which this molecule is related, function by inhibiting the dna gyrase and topoisomerase iv enzymes, thereby preventing dna replication and transcription .
Biochemical Pathways
By inhibiting dna gyrase and topoisomerase iv, fluoroquinolones disrupt dna replication and transcription, leading to bacterial cell death .
Pharmacokinetics
It is known that similar compounds, such as fluoroquinolones, are generally well absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine and feces .
Result of Action
Fluoroquinolones, a related class of compounds, cause bacterial cell death by inhibiting dna replication and transcription .
Action Environment
Factors such as ph, temperature, and presence of other substances can potentially affect the action of similar compounds .
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes and proteins in biochemical reactions
Cellular Effects
It is speculated that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed that this compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that this compound has a melting point of 245°C and a predicted boiling point of 437.9±45.0 °C .
Dosage Effects in Animal Models
The effects of 1-Ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid at different dosages in animal models have not been reported. Future studies are needed to determine any threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
The metabolic pathways involving this compound are not well-characterized. It is speculated that this compound may interact with various enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels .
Transport and Distribution
It is possible that this compound interacts with various transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
Future studies are needed to determine if there are any targeting signals or post-translational modifications that direct this compound to specific compartments or organelles .
Preparation Methods
The synthesis of 1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,4-dichloro-5-fluorobenzoylacetate.
Cyclization: This intermediate undergoes cyclization to form the quinolone core structure.
Ethylation: The ethyl group is introduced at the nitrogen atom of the quinolone ring.
Oxidation: The final step involves the oxidation of the intermediate to form the desired product.
Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
1-Ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinolone derivatives.
Reduction: Reduction reactions can convert it into hydroquinolone derivatives.
Substitution: Halogenation and alkylation reactions can introduce different substituents on the quinolone ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine . The major products formed from these reactions are various substituted quinolone derivatives .
Scientific Research Applications
1-Ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex quinolone derivatives.
Biology: It serves as a model compound for studying the structure-activity relationship of quinolone antibiotics.
Medicine: It is an intermediate in the production of fluoroquinolone antibiotics, which are used to treat a wide range of bacterial infections.
Industry: It is used in the manufacture of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
1-Ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is unique due to its specific substitution pattern on the quinolone ring. Similar compounds include:
Norfloxacin: 1-Ethyl-6-fluoro-7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.
Ciprofloxacin: 1-Cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.
Moxifloxacin: 1-Cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.
These compounds share a similar core structure but differ in their substituents, which can significantly affect their antibacterial activity and pharmacokinetic properties .
Biological Activity
1-Ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a synthetic compound belonging to the quinolone class of antibiotics. This compound is notable for its broad-spectrum antibacterial activity and serves as an intermediate in the synthesis of various fluoroquinolone antibiotics, including norfloxacin. Its biological activity encompasses interactions with cellular mechanisms and potential therapeutic applications.
The molecular formula of this compound is , with a molecular weight of approximately 235.22 g/mol. It has a melting point of 245°C and a predicted boiling point of around 437.9°C.
The biological activity of this compound is primarily attributed to its ability to interact with bacterial DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication and transcription. By inhibiting these enzymes, this compound disrupts bacterial cell division and leads to cell death. Additionally, it may influence various cellular signaling pathways involved in cell growth and apoptosis .
Antibacterial Activity
This compound exhibits significant antibacterial properties against a range of gram-positive and gram-negative bacteria. Its effectiveness is comparable to other fluoroquinolones, making it a valuable compound in the treatment of bacterial infections.
Cellular Effects
Research indicates that this compound can affect cellular functions such as:
- Cell Signaling : Modulation of signaling pathways related to cell survival and proliferation.
- Gene Expression : Alteration in the expression levels of genes involved in apoptosis and cell cycle regulation.
In particular, studies have shown that it may enhance the activity of FOXO transcription factors, which are crucial for tumor suppression .
Case Studies
Several studies have investigated the biological effects of this compound:
- Study on Cancer Cells : A study demonstrated that this compound exhibited anti-tumor activity by inhibiting mTOR kinase and BTK in chronic lymphocytic leukemia (CLL) cells. This dual inhibition led to reduced cell size and proliferation, suggesting its potential use in cancer therapy .
- Antimicrobial Efficacy : In vitro tests confirmed that this compound effectively inhibited the growth of various pathogenic bacteria, supporting its application as an antibacterial agent .
Research Findings Summary Table
Property | Details |
---|---|
Molecular Formula | |
Molecular Weight | 235.22 g/mol |
Melting Point | 245°C |
Antibacterial Activity | Broad-spectrum against gram-positive and gram-negative bacteria |
Mechanism of Action | Inhibition of DNA gyrase and topoisomerase IV |
Cellular Effects | Modulation of signaling pathways; alteration in gene expression |
Case Study Findings | Anti-tumor activity in CLL cells; effective antimicrobial properties |
Properties
IUPAC Name |
1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO3/c1-2-14-6-9(12(16)17)11(15)8-5-7(13)3-4-10(8)14/h3-6H,2H2,1H3,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGJXIOXOKWLZFS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1C=CC(=C2)F)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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